N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antitumor and Antimicrobial Activities
Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have been synthesized for their potential antitumor and antimicrobial activities. For example, certain synthesized compounds containing the triazolo[4,3-a]pyrimidine and triazolo[4,3-a]pyrazine frameworks showed significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to the standard 5-fluorouracil. This highlights their potential in developing new therapeutic agents with antitumor and antimicrobial properties (Riyadh, 2011).
Phosphodiesterase Type 4 Inhibitors
The pyrazolo[1,5-a]-1,3,5-triazine ring system, closely related to the chemical structure of interest, has been evaluated as a bioisostere for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors have shown high isoenzyme selectivity and strong inhibitory effects on LPS-induced TNFalpha release from human mononuclear cells, indicating their potential application in treating inflammatory diseases (Raboisson et al., 2003).
Cardiovascular Agents
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, structurally analogous to the target compound, have been explored for their coronary vasodilating and antihypertensive activities. Certain compounds in this category demonstrated significant potential as cardiovascular agents, showing more potent coronary vasodilating activity than standard drugs (Sato et al., 1980).
Material Science Applications
Fluorescent Dyes
N-ethoxycarbonylpyrene and perylene thioamides, featuring structures that share common features with the target molecule, have been utilized as building blocks in synthesizing fluorescent dyes. These dyes, incorporating thioimidate and 4-hydroxythiazolyl moieties, displayed fluorescence across a broad spectrum, suggesting applications in materials science for sensors and imaging technologies (Witalewska et al., 2019).
Insecticidal Agents
Novel sulfonamide thiazole derivatives, which share a thematic chemical framework with the compound of interest, have demonstrated significant insecticidal activity against pests like Spodoptera littoralis. This suggests potential applications of related compounds in agricultural science to develop new insecticidal agents (Soliman et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been associated with antibacterial activities
Mode of Action
It’s worth noting that triazole derivatives have been associated with significant antioxidant properties, which can protect cells against oxidative injury .
Biochemical Pathways
The compound’s potential antibacterial activity suggests it may interfere with bacterial growth and replication pathways .
Result of Action
The potential antibacterial activity of this compound suggests it may inhibit the growth of certain bacteria .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)4-3-13-12)6-14-11(18)8-2-5-20-7-8/h2-5,7H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNHADNORJOEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.